9-Bromo-7H-benzo[c]fluoren-7-one
Description
Significance of Benzo[c]fluoren-one Derivatives within Polycyclic Aromatic Ketones
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org This class of molecules, which includes well-known examples like naphthalene (B1677914) and phenanthrene, is characterized by its planar structure and delocalized pi-electron systems. wikipedia.org Polycyclic aromatic ketones (PAKs) are a subclass of PAHs that incorporate a ketone functional group within their fused-ring system. This addition significantly influences the molecule's electronic properties, reactivity, and potential applications.
Benzo[c]fluoren-7-one derivatives are a specific type of PAK that has garnered attention for its rigid, planar, and highly conjugated structure. This framework serves as a crucial building block in the development of advanced organic materials. For instance, derivatives of the benzo[c]fluorene scaffold are investigated as promising host materials for organic light-emitting diodes (OLEDs), particularly for achieving high efficiency in blue-emitting devices. The strategic modification of the core benzo[c]fluoren-7-one structure allows for the fine-tuning of its optoelectronic properties, making these derivatives highly valuable in the field of organic electronics. catsyn.com
The 9-Bromo-7H-benzo[c]fluoren-7-one System as a Subject of Academic Inquiry
The compound this compound is a specific derivative that has become a subject of focused academic study. Its importance lies in the strategic placement of the bromine atom at the 9-position of the benzo[c]fluorene core. This bromine atom acts as a reactive handle, providing a site for a variety of chemical transformations, most notably cross-coupling reactions. This reactivity makes this compound a valuable intermediate in the synthesis of more complex, functionalized polycyclic aromatic compounds.
While detailed research findings on this compound itself are specific, the properties of a closely related analogue, 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene, offer insight into the characteristics of this molecular system. The dimethyl substitution at the 7-position is primarily introduced to enhance the compound's stability and solubility. The fundamental properties of this related compound, which shares the key 9-bromo-benzo[c]fluorene core, are summarized in the table below.
Physicochemical Properties of 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C19H15Br | catsyn.comchemicalbook.comuni.luechemi.com |
| Molecular Weight | 323.23 g/mol | catsyn.comchemicalbook.com |
| Melting Point | 105.0 to 109.0 °C | chemicalbook.comechemi.com |
| Boiling Point | 445 °C | chemicalbook.comechemi.com |
| Density | 1.363 g/cm³ | chemicalbook.comechemi.com |
The academic interest in systems like this compound is driven by their potential as precursors for larger, more elaborate molecular structures with tailored properties for applications in materials science.
Research Trajectories and Future Directions for Halogenated Benzo[c]fluorenones
The future of research on halogenated benzo[c]fluorenones is pointed towards their increasing use in the synthesis of novel organic materials. The presence of a halogen, such as bromine, is pivotal for enabling synthetic diversification. Researchers are exploring the use of these halogenated intermediates in various cross-coupling reactions to construct larger, π-extended systems. acs.org
One major research trajectory involves the synthesis of donor-acceptor materials for applications in thermally activated delayed fluorescence (TADF), which is critical for next-generation OLEDs. acs.org Bromo-functionalized PAHs can be coupled with various donor moieties to create materials with specific energy levels, leading to efficient light emission in the deep-red to near-infrared spectrum. acs.org
Furthermore, the strategic introduction of fluorine and other halogens into PAH frameworks is a growing area of interest. oup.com Halogenation can significantly alter the electronic properties of the parent molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. oup.com This tuning is essential for developing new organic semiconducting materials. The conversion of ortho-brominated fluorinated PAHs into highly reactive aryne intermediates also opens up pathways to synthesize higher-order, complex PAHs that are otherwise difficult to access. oup.com The continued exploration of these synthetic strategies will undoubtedly lead to the discovery of new materials with enhanced performance for a variety of electronic and optoelectronic applications. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
9-bromobenzo[c]fluoren-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrO/c18-11-6-8-13-15(9-11)17(19)14-7-5-10-3-1-2-4-12(10)16(13)14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMSVDJHIFRVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C3=O)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Strategies for 9 Bromo 7h Benzo C Fluoren 7 One and Congeners
Core Synthesis of the Benzo[c]fluoren-7-one Skeleton
The construction of the tetracyclic benzo[c]fluoren-7-one framework is a key challenge for chemists. This scaffold, characterized by a fused benzene (B151609) ring on the 'c' face of a fluorenone core, has been the subject of various synthetic explorations. These routes often involve building the ring system through cyclization reactions that form one or more rings in a single or sequential process.
Intramolecular Cycloaddition and Annulation Reactions
Intramolecular reactions are highly effective for constructing complex cyclic systems as they are entropically favored. For benzo[c]fluorenone synthesis, cycloaddition and annulation strategies, where new rings are fused onto a pre-existing structure, are particularly prominent.
The dehydro Diels-Alder (DDA) reaction, also known as the benzannulation reaction, is a powerful method for forming aromatic rings. It typically involves the thermal or mediated cyclization of an enyne-allene or related system. In the context of benzo[c]fluorenone synthesis, a key strategy involves the thermal cyclization of specifically designed 1-[2-(arylethynyl)phenyl]-3-trimethylsilylpropynones. acs.orgnih.gov This intramolecular DDA reaction proceeds through a complex mechanism involving the formation of a cyclic allene (B1206475) intermediate.
A significant feature of this methodology is the ability to control the reaction pathway to selectively yield either benzo[b]fluorenone or the desired benzo[c]fluorenone isomers. acs.orgnih.gov The regiochemical outcome is highly dependent on the electronic and steric properties of substituents on the aryl rings and the choice of solvent. By carefully tuning these parameters, the rearrangement of the cyclic allene intermediate can be directed to favor the formation of the benzo[c]fluorenone skeleton, sometimes with near-perfect selectivity. acs.orgnih.gov
Table 1: Regiocontrol in Dehydro Diels-Alder Cyclization
| Substrate Precursor | Reaction Conditions | Product Ratio (Benzo[b]fluorenone : Benzo[c]fluorenone) | Reference |
|---|---|---|---|
| 1-[2-(phenylethynyl)phenyl]-3-trimethylsilylpropynone | Thermal | Variable, mixture of isomers | acs.org |
| Substituted 1-[2-(arylethynyl)phenyl]-3-trimethylsilylpropynones | Thermal, solvent variation | Can be shifted from 100:0 to 0:100 | acs.orgnih.gov |
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient route to complex molecules. The use of indenone and its precursors, such as 1-indanones, is a well-established strategy for building the benzo[c]fluorenone framework. sciencegate.apprsc.org
One prominent example is the palladium-catalyzed dehydrogenative [4+2] annulation of 1-indanones with internal aryl alkynes. rsc.org This process involves a sequence of reactions within one pot. Initially, the palladium catalyst facilitates the desaturation of the 1-indanone (B140024) to form a more reactive indenone intermediate. This intermediate then undergoes a palladium-catalyzed oxidative cyclization with the alkyne, leading to the formation of diverse and highly substituted benzo[c]fluorenone derivatives in satisfactory yields and with good regioselectivity. rsc.org This one-pot cascade is highly valuable as it avoids the isolation of intermediate compounds and streamlines the synthetic process. sciencegate.app
Table 2: Benzo[c]fluorenone Synthesis via Indanone/Indenone Cascade
| Precursors | Catalyst/Reagents | Reaction Type | Key Intermediate | Reference |
|---|---|---|---|---|
| 1-Indanones and internal aryl alkynes | Palladium catalyst | Dehydrogenative [4+2] annulation | Indenone | rsc.org |
| Inden-1-one derivatives | Various | One-pot cascade reaction | Not specified | sciencegate.app |
Photochemistry offers unique pathways for the synthesis of complex molecular architectures that are often inaccessible through thermal methods. While direct photochemical synthesis of benzo[c]fluorenones is not extensively documented, the principles have been demonstrated for related isomers, suggesting high applicability. For instance, a direct photochemical route to substituted benzo[b]fluorenes from alkynylated chalcones has been developed. nih.govnih.govacs.org This reaction is triggered by UV-A light and can be performed rapidly, even in a continuous flow setup, highlighting the efficiency of photochemical methods. nih.govacs.org
Notably, related thermal routes starting from similar precursors have been shown to yield benzo[b]fluorenones, indicating that the fluorenone core can be accessed through these general strategies. nih.gov Furthermore, photochemical reaction cascades that begin with an indanone precursor have been used to create complex, strained polycyclic systems. nih.gov This ortho-photocycloaddition of an indanone substrate initiates a cascade that, while not directly yielding a benzo[c]fluorenone in the reported instance, establishes the utility of indanone photochemistry for building fused rings. nih.gov These examples strongly suggest that a photochemical strategy, likely involving a suitably substituted indanone or chalcone-type precursor, could be a viable, mild, and efficient approach for assembling the benzo[c]fluorenone skeleton.
Transition Metal-Catalyzed Methodologies
Transition metal catalysis has revolutionized the synthesis of PAHs by enabling reactions with high selectivity and functional group tolerance. Palladium, in particular, has been a workhorse in this field, facilitating a variety of bond-forming reactions.
Palladium-catalyzed C-H activation is a powerful strategy that allows for the direct formation of carbon-carbon bonds by functionalizing otherwise inert C-H bonds. This atom-economical approach has been successfully applied to the synthesis of the fluorenone core and its derivatives. nih.govacs.orgacs.org
One effective method involves a sequential reaction of 2-bromobenzaldehydes with arylboronic acids, catalyzed by a specific type of palladacycle. nih.govacs.org The cascade proceeds through an initial addition reaction followed by a cyclization that occurs via a C-H activation and oxidation sequence, providing efficient access to a range of substituted fluorenones. nih.govacs.org Another innovative approach utilizes a transient directing group, such as anthranilic acid, to facilitate a dual C-H functionalization cascade. acs.org This process allows for the direct synthesis of substituted fluorenones from simple benzaldehydes and aryl iodides. acs.org
Furthermore, palladium catalysis is central to the synthesis of benzo[c]fluorenones from 1-indanones and alkynes, a process that inherently involves C-H activation during the dehydrogenation step to form the indenone intermediate. rsc.org The versatility of palladium catalysts is also demonstrated in the cyclization of 2'-halo-diarylmethanes, which proceeds through the activation of an arylic C-H bond to form the fluorene (B118485) scaffold. rsc.org These diverse examples underscore the power and applicability of palladium-catalyzed C-H activation in constructing the benzo[c]fluoren-7-one core and its congeners.
Cross-Coupling Reactions for Constructing Fluorenone-Containing Architectures
The construction of the core benzo[c]fluorenone architecture can be efficiently achieved through various palladium-catalyzed cross-coupling reactions. These methods offer a powerful means to assemble the intricate polycyclic framework from simpler, readily available starting materials.
Palladium-catalyzed dehydrogenative [4+2] annulation of 1-indanones with alkynes represents a notable strategy for synthesizing benzo[c]fluorenone derivatives. rsc.org This process involves the in-situ formation of an indenone intermediate from the 1-indanone, which then undergoes an oxidative cyclization with an alkyne to yield the desired benzo[c]fluorenone structure. rsc.org This method provides a regioselective pathway to a variety of substituted benzo[c]fluorenones.
Another effective approach involves the palladacycle-catalyzed sequential reaction of 2-bromobenzaldehydes with arylboronic acids. nih.gov This reaction proceeds through an initial addition followed by a cyclization via a C-H activation-oxidation sequence, affording a range of substituted fluorenones. nih.gov While this method is demonstrated for general fluorenone synthesis, its principles can be extended to the construction of the more complex benzo[c]fluorenone system.
The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, can also be employed. This reaction typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgtue.nl For the synthesis of benzo[c]fluorenone precursors, a stereoselective, base-free Heck coupling between a halogenated naphthoquinone and a vinyl-containing coupling partner could be envisioned. researchgate.net The reaction conditions, including the choice of palladium catalyst and ligands, are crucial for achieving high yields and selectivity. organic-chemistry.org
The Suzuki-Miyaura coupling, which utilizes organoboron compounds, is another versatile tool. libretexts.orgnih.gov This reaction is widely used for the formation of biaryl linkages, a key structural motif within the benzo[c]fluorenone framework. libretexts.org The synthesis can be designed to involve the coupling of a suitably substituted boronic acid with an aryl halide to construct the polycyclic system. nih.gov
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, also presents a viable synthetic route. beilstein-journals.orgsoton.ac.uk This reaction can be used to introduce alkynyl moieties that can subsequently undergo cyclization to form the fluorenone core. The choice of catalyst, typically a palladium complex with a copper(I) co-catalyst, and reaction conditions are critical for the success of the coupling. beilstein-journals.orgnih.gov
| Cross-Coupling Reaction | Key Reactants | Catalyst System | Typical Product |
| Palladium-catalyzed [4+2] Annulation | 1-Indanone, Alkyne | Palladium catalyst | Benzo[c]fluorenone |
| Palladacycle-catalyzed Sequential Reaction | 2-Bromobenzaldehyde, Arylboronic acid | Palladacycle | Fluorenone |
| Mizoroki-Heck Reaction | Unsaturated halide, Alkene | Palladium catalyst, Base | Substituted alkene |
| Suzuki-Miyaura Coupling | Organoboron compound, Aryl halide | Palladium catalyst, Base | Biaryl compound |
| Sonogashira Coupling | Terminal alkyne, Aryl/vinyl halide | Palladium catalyst, Copper(I) co-catalyst | Alkynylated arene |
Targeted Halogenation and Functionalization at the 9-Position of Benzo[c]fluorenones
The introduction of a bromine atom at the 9-position of the 7H-benzo[c]fluoren-7-one scaffold is a critical step for further derivatization. This requires highly regioselective and chemoselective halogenation strategies.
Regioselective Bromination of Fluorenone and Indanone Substrates
The regioselectivity of bromination on fluorenone and its structural analogs, such as indanones, is highly dependent on the reaction conditions. Studies on 5,6-disubstituted-indan-1-ones have shown that bromination with Br₂ in acetic acid leads to α-monobromination, while conducting the reaction in the presence of a base like potassium hydroxide (B78521) (KOH) can result in α,α-dibromination. rsc.org The electronic nature of the substituents on the aromatic ring also plays a significant role in directing the position of bromination. rsc.org For instance, bromination of 5,6-dimethoxyindan-1-one with Br₂ in acetic acid yields the 2,4-dibromo compound, whereas under basic conditions, the 4-bromo derivative is formed. rsc.orgnih.gov
Photochemical bromination of indan-1-one derivatives using bromine and UV light irradiation can lead to a mixture of products, including mono- and di-bromo compounds. organic-chemistry.org The specific products formed and their yields are influenced by the reaction time and the structure of the starting indanone. organic-chemistry.org These findings on indanones provide valuable insights into the potential bromination patterns of the structurally related benzo[c]fluorenone system.
| Substrate | Brominating Agent/Conditions | Major Product(s) | Reference |
| 5,6-Dimethoxyindan-1-one | Br₂ in Acetic Acid | 2,4-Dibromo-5,6-dimethoxyindan-1-one | rsc.orgnih.gov |
| 5,6-Dimethoxyindan-1-one | Br₂ with KOH | 4-Bromo-5,6-dimethoxyindan-1-one | rsc.orgnih.gov |
| 5,6-Difluoroindan-1-one | Br₂ in Acetic Acid | α-Monobrominated product | rsc.org |
| 5,6-Difluoroindan-1-one | Br₂ with KOH | α,α-Dibrominated product | rsc.org |
| Indan-1-one | Photochemical Bromination (Br₂/UV) | Mixture of mono- and di-bromo derivatives | organic-chemistry.org |
Chemoselective Halogen Introduction in Fluorene and Fluorenone Scaffolds
Achieving chemoselectivity in the halogenation of fluorene and fluorenone scaffolds is paramount, especially when other reactive functional groups are present. The choice of halogenating agent and reaction conditions can be tailored to target specific positions on the aromatic core. The regioselectivity of halogenation is influenced by the electronic properties of the substituents already present on the fluorene or fluorenone ring system.
For instance, in the synthesis of fluorene derivatives with position-controlled substituents, the nature of a halogen substituent on a precursor molecule can direct the outcome of subsequent reactions. beilstein-journals.orgnih.gov This "halogen-adjusted" synthesis highlights the importance of the existing substitution pattern in controlling the regiochemistry of further functionalization. While specific studies on the chemoselective halogenation of 7H-benzo[c]fluoren-7-one are limited, principles derived from the broader fluorene and fluorenone literature can be applied. The presence of the carbonyl group at the 7-position in the benzo[c]fluorenone scaffold will deactivate the aromatic rings towards electrophilic substitution, influencing the site of halogenation.
Optimizing Reaction Conditions for 9-Bromo-7H-benzo[c]fluoren-7-one Synthesis
The synthesis of this compound requires careful optimization of reaction conditions to achieve high yield and selectivity. Based on the principles of regioselective bromination of related ketones, a plausible route would involve the direct bromination of 7H-benzo[c]fluoren-7-one. The choice of brominating agent, solvent, temperature, and catalyst (if any) are all critical parameters.
For example, the use of N-bromosuccinimide (NBS) in a suitable solvent, potentially with a radical initiator or under photochemical conditions, could be explored for the selective bromination at the benzylic 9-position. Alternatively, electrophilic bromination using Br₂ in the presence of a Lewis acid might be employed, though careful control would be needed to avoid multiple brominations or substitution on the aromatic rings. The synthesis of related hydroxy-7H-benzo[c]fluoren-7-ones has been described, and the bromination of such precursors could also be a viable strategy. The optimization process would involve systematically varying the reaction parameters and analyzing the product mixture to identify the conditions that maximize the formation of the desired 9-bromo isomer.
Derivatization and Scaffold Diversification from Benzo[c]fluorenones
The presence of a bromine atom at the 9-position of the 7H-benzo[c]fluoren-7-one scaffold opens up a vast array of possibilities for further functionalization and the creation of a diverse library of derivatives.
Strategies for Further Functionalization of Halogenated Fluorenones
The bromine atom in this compound serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are powerful tools for this purpose.
For instance, a Suzuki-Miyaura coupling reaction could be used to introduce new aryl or heteroaryl substituents at the 9-position by reacting the bromo-derivative with a corresponding boronic acid or ester. This would allow for the synthesis of a library of compounds with tailored electronic and photophysical properties. Similarly, a Sonogashira coupling with a terminal alkyne would yield an alkynyl-substituted benzo[c]fluorenone, which could be further elaborated.
The synthesis of blue-emissive fluorene derivatives appended with N-methyl-7-azaindole has been demonstrated via Suzuki coupling, showcasing the utility of this reaction in creating complex, functional molecules from halogenated fluorene precursors. Furthermore, the functionalization of a stable synthetic bacteriochlorin (B1244331) through regioselective bromination followed by Pd-mediated coupling reactions (Suzuki, Sonogashira, and Hartwig-Buchwald) highlights the broad applicability of this strategy for modifying complex polycyclic aromatic systems. nih.gov These examples provide a clear roadmap for the derivatization of this compound, enabling the synthesis of novel materials and potential therapeutic agents.
| Functionalization Strategy | Reactant | Catalyst System | Resulting Moiety at 9-Position |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid/Ester | Palladium catalyst, Base | Aryl/Heteroaryl |
| Sonogashira Coupling | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst | Alkynyl |
| Heck Coupling | Alkene | Palladium catalyst, Base | Alkenyl |
| Buchwald-Hartwig Amination | Amine | Palladium catalyst, Base | Amino |
Post-Synthetic Modification of the Benzo[c]fluoren-7-one Framework
The presence of a bromine atom at the 9-position of the 7H-benzo[c]fluoren-7-one scaffold provides a reactive handle for a variety of post-synthetic transformations. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the library of accessible derivatives. While specific studies on the post-synthetic modification of this compound are not extensively documented in publicly available literature, the reactivity of the closely related analogue, 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene, serves as an excellent model for the types of transformations that are feasible. The ketone functionality at the 7-position in this compound is expected to influence the electronic properties of the aromatic system but not preclude the utility of the bromo substituent in cross-coupling reactions.
The primary strategies for the modification of the bromo-benzo[c]fluorene framework revolve around palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis, allowing for the formation of new bonds with high efficiency and selectivity. The most common of these are the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For the this compound framework, this reaction would enable the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 9-position. This is particularly useful for extending the π-conjugation of the system, which can have a significant impact on the material's optical and electronic properties.
Detailed research findings on the Suzuki-Miyaura coupling of the analogous 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene demonstrate the feasibility of this approach. The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or Cs₂CO₃, and a solvent system such as a mixture of toluene (B28343) and water.
Heck Coupling:
The Heck coupling reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. This provides a means to introduce alkenyl substituents onto the benzo[c]fluoren-7-one core. The products of such reactions can serve as building blocks for more complex structures or as materials with interesting photophysical properties in their own right.
Sonogashira Coupling:
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The introduction of an alkynyl group at the 9-position of the benzo[c]fluoren-7-one framework can lead to materials with unique linear geometries and extended π-systems, which are desirable for applications in molecular electronics and nonlinear optics.
Below is a representative table of potential post-synthetic modifications of the this compound framework based on established palladium-catalyzed cross-coupling reactions for analogous systems.
| Entry | Reactant | Coupling Partner | Catalyst/Base | Product | Reaction Type |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 9-Phenyl-7H-benzo[c]fluoren-7-one | Suzuki-Miyaura |
| 2 | This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 9-(Thiophen-2-yl)-7H-benzo[c]fluoren-7-one | Suzuki-Miyaura |
| 3 | This compound | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | 9-Styryl-7H-benzo[c]fluoren-7-one | Heck |
| 4 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 9-(Phenylethynyl)-7H-benzo[c]fluoren-7-one | Sonogashira |
| 5 | This compound | 4-Vinylpyridine | Pd(OAc)₂ / PPh₃ | 9-(4-Vinylpyridinyl)-7H-benzo[c]fluoren-7-one | Heck |
| 6 | This compound | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 9-((Trimethylsilyl)ethynyl)-7H-benzo[c]fluoren-7-one | Sonogashira |
Iii. Mechanistic Organic Chemistry of 9 Bromo 7h Benzo C Fluoren 7 One Reactivity
Reaction Pathway Elucidation in Benzo[c]fluorenone Synthesis
The synthesis of the benzo[c]fluorenone scaffold is a complex process that can proceed through several mechanistic routes. Understanding these pathways is crucial for the development of efficient and selective synthetic methods.
Cycloaddition reactions represent a powerful strategy for constructing the polycyclic framework of benzo[c]fluorenones. One notable method is the rhodium-catalyzed [2+2+2] cycloaddition. organic-chemistry.org This reaction involves the co-cyclization of a diyne with a suitable 2π partner, such as 3-acetoxy or 3-alkoxyindenones, which serve as surrogates for the highly reactive and unstable benzocyclopentynone. organic-chemistry.org The catalytic cycle, typically initiated by a Rh(I) complex, involves the sequential coordination and oxidative cyclization of the alkyne units to form a rhodacyclopentadiene intermediate. Subsequent coordination and insertion of the indenone derivative, followed by reductive elimination, furnishes the fluorenone core. This method provides a convergent and modular approach to a variety of substituted fluorenones. organic-chemistry.org
Rearrangement reactions, often under thermal or acidic conditions, can also lead to the benzo[c]fluorenone skeleton from appropriately substituted precursors, although these pathways are often less direct and can be influenced by complex electronic and steric factors.
Photochemical methods offer unique, non-thermal routes to complex aromatic systems, often proceeding through radical intermediates. The synthesis of related benzofluorene systems has been shown to occur via the direct photochemical conversion of substrates like alkynylated chalcones. youtube.com Upon irradiation with UV-A light, these precursors can form a biradical species. youtube.comwikipedia.org This intermediate can then undergo a series of transformations, including intramolecular hydrogen atom transfer and radical recombination, to construct the tetracyclic ring system. youtube.com Subsequent tautomerization yields the final aromatic scaffold. youtube.com The involvement of radical species in such transformations is often supported by trapping experiments, for instance, with TEMPO, which forms an adduct with the radical intermediate. youtube.comwikipedia.org
Specifically for fluorenones, photoexcitation can lead to radical-radical cross-coupling reactions. Upon irradiation, the fluorenone moiety can be excited to a state where it can participate in reactions such as decarboxylative alkylations, leading to the formation of new carbon-carbon bonds at the C9 position (analogous to the C7 position in the benzo[c]fluorenone system). wikipedia.org These reactions highlight the potential for photochemical transformations to generate ketyl radicals from the carbonyl group, which can then engage in subsequent coupling steps. wikipedia.org
The bromine atom at the 9-position of 9-Bromo-7H-benzo[c]fluoren-7-one is a key functional handle for derivatization, primarily through transition metal-mediated cross-coupling reactions. The most prominent among these are the Suzuki, Heck, and Sonogashira reactions, which are typically catalyzed by palladium complexes. organic-chemistry.org
The general mechanism for these palladium-catalyzed reactions follows a well-established catalytic cycle, as illustrated for a generic Suzuki-Miyaura coupling:
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (this compound) to a 14-electron Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a new Pd(II) intermediate. libretexts.org The reactivity for this step generally follows the order I > Br > Cl. wikipedia.org
Transmetalation : In the Suzuki reaction, the next step is transmetalation, where an organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium center. This step requires activation by a base, which forms a borate (B1201080) species, enhancing the nucleophilicity of the organic group being transferred. organic-chemistry.orgwikipedia.orglibretexts.org In the Sonogashira coupling, a copper acetylide, formed in a separate but linked copper cycle, transfers the alkyne group to the palladium complex. wikipedia.orglibretexts.org
Reductive Elimination : The final step is reductive elimination from the Pd(II) complex, where the two organic ligands couple to form a new carbon-carbon bond, yielding the final product (e.g., 9-Aryl-7H-benzo[c]fluoren-7-one). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org
The efficiency and outcome of these catalytic cycles are highly dependent on the choice of catalyst, ligands, base, and solvent. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. libretexts.org
Interactive Data Table: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions
| Step | Description | Reactants | Intermediate/Product |
| Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | This compound, Pd(0)L₂ | (Benzo[c]fluorenone)Pd(II)(Br)L₂ |
| Transmetalation | Transfer of an organic group from a partner reagent to the Pd(II) center. | (Benzo[c]fluorenone)Pd(II)(Br)L₂, R-B(OH)₂ + Base | (Benzo[c]fluorenone)Pd(II)(R)L₂ |
| Reductive Elimination | Formation of the new C-C bond and regeneration of the catalyst. | (Benzo[c]fluorenone)Pd(II)(R)L₂ | 9-R-7H-benzo[c]fluoren-7-one, Pd(0)L₂ |
Influence of Bromine Substitution on Chemical Reactivity
The bromine atom at the 9-position exerts a significant influence on the molecule's reactivity through a combination of electronic and steric effects, and it plays a crucial role in directing intermolecular interactions.
The bromine atom is an electronegative substituent that influences the electronic landscape of the benzo[c]fluorenone core through two opposing effects:
Inductive Effect (-I) : Through the sigma bond framework, the electronegative bromine atom withdraws electron density from the aromatic system. This inductive withdrawal makes the attached carbon atom more electrophilic and can influence the reactivity of the entire molecule.
Resonance Effect (+R) : The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the aromatic rings. This resonance effect donates electron density back to the ring. For halogens, the inductive effect generally outweighs the resonance effect.
The net result is an electron-withdrawing character which, combined with the ketone group, deactivates the aromatic rings towards electrophilic substitution but activates the C-Br bond for nucleophilic substitution and, most importantly, for oxidative addition in palladium-catalyzed reactions.
Sterically, the bromine atom is relatively large. While not as bulky as an iodo substituent, its size can influence the conformation of adjacent groups and affect the approach of reagents. In cross-coupling reactions, the steric hindrance around the C-Br bond can impact the rate of oxidative addition. researchgate.net The combination of these electronic and steric factors dictates the regioselectivity and rate of reactions involving the 9-position. researchgate.net
Beyond its role in covalent bond formation, the bromine atom is a key player in directing non-covalent intermolecular interactions, particularly halogen bonding. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. libretexts.org
In this compound, the electron-withdrawing nature of the aromatic system polarizes the C-Br bond, creating a region of positive electrostatic potential on the outer face of the bromine atom. This σ-hole can then interact strongly with the lone pairs of the carbonyl oxygen atom of a neighboring molecule. This C=O···Br halogen bond is a significant force in the solid state, driving the self-assembly of the molecules into ordered supramolecular structures. libretexts.org
These interactions are highly directional, with the C-Br···O angle approaching 180°. The strength of the halogen bond is tunable, increasing with the electron-withdrawing power of the moiety attached to the halogen. libretexts.org The presence of these specific and strong interactions can dictate the crystal packing, influencing the material's bulk properties. The interplay of halogen bonds, π-π stacking of the aromatic cores, and dipole-dipole interactions from the ketone groups leads to complex and often highly ordered self-assembled structures.
Intramolecular Charge Transfer Phenomena in Fluorenone Derivatives
Intramolecular charge transfer (ICT) is a fundamental photophysical process that occurs in molecules featuring distinct electron-donating (D) and electron-accepting (A) moieties connected by a π-conjugated system. In fluorenone derivatives, the fluorenone core typically serves as the electron acceptor, while various substituents can be introduced to act as electron donors. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), often localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is generally centered on the acceptor. This charge redistribution leads to the formation of an excited state with a significantly larger dipole moment than the ground state.
The efficiency and characteristics of ICT are highly sensitive to the molecular structure, the nature of the donor and acceptor groups, and the surrounding environment, particularly the polarity of the solvent. A key phenomenon associated with ICT in many flexible donor-acceptor systems is the formation of a twisted intramolecular charge transfer (TICT) state. mdpi.com In the excited state, conformational relaxation through twisting around the D-A single bond can lead to a more stable, fully charge-separated state, which often exhibits distinct fluorescence properties, such as a large Stokes shift and strong solvatochromism.
Systematic studies on various fluorenone derivatives have provided significant insights into their ICT and TICT behaviors. The introduction of amino groups, such as dimethylamino or diethylamino, at different positions of the fluorenone skeleton creates potent D-A-type dyes. mdpi.comacs.org These aminofluorenones display new absorption bands in the visible region, which are attributed to the ICT from the amino moiety to the fluorenone π-system. acs.org
The photophysical properties of these derivatives are strongly dependent on the solvent. In nonpolar solvents, emission often originates from a locally excited (LE) state. As the solvent polarity increases, the stabilization of the charge-separated excited state becomes more pronounced, facilitating the formation of the TICT state. This often results in a red-shift of the fluorescence emission and, in some cases, dual fluorescence arising from both the LE and TICT states. mdpi.comrsc.org For instance, a donor-acceptor-donor dye based on a 2,7-disubstituted fluorenone with diethylaminophenyl groups demonstrated a switch from excimer emission in nonpolar solvents to TICT emission in polar solvents. mdpi.com
Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) have been instrumental in elucidating the electronic structures and potential energy surfaces of the excited states. researchgate.net These calculations support the idea that twisting of the donor group is a key factor in the formation of the stable TICT state. researchgate.net The degree of charge transfer can be influenced by the strength of the donor and acceptor groups and the nature of the π-bridge connecting them. rsc.org
In the context of this compound, the bromine atom acts as an electron-withdrawing group, which would enhance the acceptor strength of the fluorenone core. The extended π-system due to the benzo[c] annulation would also influence the electronic properties. While direct experimental data on the ICT phenomena of this specific compound is scarce in the reviewed literature, the principles derived from other fluorenone derivatives suggest that its photophysical properties would be significantly modulated by its electronic structure. The introduction of a suitable donor group to the this compound framework would likely result in a push-pull system with interesting ICT characteristics.
The following table summarizes key photophysical parameters for a representative fluorenone derivative from the literature, illustrating the influence of solvent polarity on its emission properties.
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| Toluene (B28343) | ~500 | ~550 | - | - |
| THF | ~500 | ~575 | - | - |
| Dichloromethane | ~500 | ~600 | - | - |
| Acetonitrile | ~500 | ~625 | - | - |
| Data derived from a study on a 2,7-disubstituted fluorenone derivative with diethylaminophenyl donors. mdpi.com |
This table clearly demonstrates the solvatochromic effect, where the emission maximum shifts to longer wavelengths (red-shift) with increasing solvent polarity, a hallmark of an ICT state.
Iv. Advanced Spectroscopic and Structural Analysis of 9 Bromo 7h Benzo C Fluoren 7 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and their connectivity.
High-field ¹H and ¹³C NMR are fundamental one-dimensional (1D) techniques that form the basis of structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their multiplicity (splitting patterns) indicates the number of adjacent protons, a phenomenon known as spin-spin coupling. For 9-Bromo-7H-benzo[c]fluoren-7-one, the aromatic region of the ¹H NMR spectrum would be particularly complex, showing signals for the nine protons on the fused ring system.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Typically, each unique carbon atom gives a distinct signal, allowing chemists to "count" the number of different carbon environments. The spectrum for this compound would be expected to show 17 distinct signals, corresponding to each carbon in the aromatic rings and the carbonyl group (C=O). The chemical shift of the carbonyl carbon would be notably high (downfield) compared to the other sp²-hybridized carbons of the aromatic rings.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Analysis Type | Nucleus | Expected Chemical Shift (δ) Range (ppm) | Information Provided |
| 1D NMR | ¹H | 7.0 - 9.0 | Reveals distinct proton environments and their adjacencies through spin-spin coupling. |
| 1D NMR | ¹³C | 110 - 150 (Aromatic), >180 (Carbonyl) | Shows the number of unique carbon atoms and identifies the carbonyl carbon. |
Note: The table presents expected values based on typical ranges for similar aromatic ketones; actual experimental data is required for precise assignments.
While 1D NMR provides foundational data, complex structures often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques resolve these ambiguities by spreading the signals across two frequency axes, revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. A COSY spectrum of this compound would show cross-peaks between signals of neighboring protons, allowing for the tracing of proton connectivity within individual aromatic rings of the fluorenone core.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful heteronuclear 2D technique that shows correlations between protons and carbons that are two or three bonds apart. For a molecule like this compound, HMBC is crucial for assembling the complete structure. It connects the individual spin systems identified by COSY and positions substituents like the bromine atom and the carbonyl group by showing long-range correlations from protons to specific carbons. For instance, protons on the ring containing the bromine would show correlations to the carbon atom to which the bromine is attached.
Deuterium (B1214612) (²H) is a stable isotope of hydrogen that can be used as a label in mechanistic studies. In NMR spectroscopy, replacing a proton with a deuterium atom causes the corresponding ¹H signal to disappear, which can help in signal assignment.
For a compound like this compound, which lacks acidic protons for simple D₂O exchange, isotopic labeling would involve its synthesis using deuterated starting materials. Such studies are invaluable for tracing reaction pathways and understanding rearrangement mechanisms. If the compound were to undergo a reaction at a specific site, using a deuterated analog would allow researchers to track the fate of the label and elucidate the reaction mechanism with high precision.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, with a molecular formula of C₁₇H₉BrO, HRMS would be able to distinguish its exact mass from other combinations of atoms that might have the same nominal mass. Furthermore, the presence of bromine is readily confirmed by its characteristic isotopic pattern, as bromine has two abundant stable isotopes (⁷⁹Br and ⁸¹Br) that are nearly equal in abundance, leading to two peaks (M and M+2) of similar intensity in the mass spectrum.
Table 2: HRMS Data for this compound
| Formula | Calculated Monoisotopic Mass (Da) | Ion Type | Key Observation |
| C₁₇H₉BrO | 307.9837 (for ⁷⁹Br), 309.9816 (for ⁸¹Br) | [M]⁺ or [M+H]⁺ | Confirms the elemental composition and shows the characteristic isotopic pattern for one bromine atom. |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. An LC-MS analysis of a this compound sample would first separate the target compound from any impurities, starting materials, or side products. The mass spectrometer then provides mass data for each separated component.
Tandem mass spectrometry (MS/MS) adds another layer of specificity. In an LC-MS/MS experiment, a specific ion from the first mass spectrometer (e.g., the molecular ion of this compound) is selected and then fragmented. The resulting fragmentation pattern is highly specific to the molecule's structure and can be used as a "fingerprint" for positive identification, even in complex mixtures. This makes LC-MS/MS an essential tool for confirming the identity and assessing the purity of synthesized this compound.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum provides key insights into its structure. The presence of a ketone group at the C7 position is a defining feature, which gives rise to a strong absorption band in the IR spectrum. This carbonyl (C=O) stretch is typically observed in the region of 1680-1750 cm⁻¹. The extended conjugation of the benzo[c]fluorene system can influence the precise position of this peak.
Additionally, the spectrum will exhibit characteristic absorptions for the aromatic C-H stretching vibrations, typically appearing above 3000 cm⁻¹. The C-C stretching vibrations within the fused aromatic rings will produce a series of complex bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹.
A related compound, 9-bromo-9-phenylfluorene, shows characteristic IR peaks at 3060 cm⁻¹ (aromatic C-H stretch), 1445 cm⁻¹ (aromatic C-C stretch), and other bands corresponding to its structure. orgsyn.org While not identical, these values provide a reference for the expected regions of absorption in fluorene-based compounds.
Table 1: Characteristic Infrared Absorption Bands for this compound and Related Compounds
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound |
| Aromatic C-H Stretch | > 3000 | 9-bromo-9-phenylfluorene orgsyn.org |
| Carbonyl (C=O) Stretch | 1680 - 1750 | General Ketones |
| Aromatic C-C Stretch | 1400 - 1600 | 9-bromo-9-phenylfluorene orgsyn.org |
| C-Br Stretch | 500 - 700 | General Alkyl Halides |
Note: The exact positions of the absorption bands for this compound may vary due to the specific molecular environment.
Electronic Absorption and Emission Spectroscopy for Optical Characterization
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is crucial for understanding the optical properties of this compound. These methods probe the electronic transitions within the molecule, providing information on its light-absorbing and emitting capabilities.
The UV-Vis absorption spectrum of this compound is dictated by the π-conjugated system of the benzo[c]fluorene core. The introduction of the bromine atom and the carbonyl group can modulate the electronic properties and thus the absorption characteristics.
In general, fluorene (B118485) derivatives exhibit strong linear absorption. For instance, various 2,7-disubstituted fluorene derivatives show strong absorption around 400 nm. ucf.edu Similarly, a study on 9-phenyl-9-phosphafluorene oxide derivatives reported absorption maxima (λmax) ranging from 316 nm to 342 nm, with the specific value depending on the substituents. beilstein-journals.org Another related compound, 9-bromo-9-phenylfluorene, displays multiple absorption maxima in ethanol (B145695) at 310 nm, 276 nm, 238 nm, 230 nm, and 213 nm. orgsyn.org
For this compound, the extended π-system is expected to result in absorption bands in the UV and possibly the visible region. The exact position of the absorption maxima will be influenced by the solvent environment, a phenomenon known as solvatochromism.
Table 2: Representative UV-Vis Absorption Maxima for Fluorene Derivatives
| Compound | Solvent | Absorption Maxima (λmax, nm) |
| 2,7-bisbenzothiazole-9,9-diethylfluorene ucf.edu | Hexane | 365 |
| 2,7-bis[4-(9,9-didecylfluoren-2-yl)vinyl]phenylbenzothiazole ucf.edu | Hexane | 400 |
| 9-bromo-9-phenylfluorene orgsyn.org | Ethanol | 310, 276, 238, 230, 213 |
| 7-Br-9-phenyl-9-phosphafluorene oxide beilstein-journals.org | Not specified | 327 |
Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. Fluorene and its derivatives are well-known for their fluorescent properties. researchgate.net The emission wavelength and quantum yield are key parameters that characterize the fluorescence behavior.
The emission properties of fluorene-based compounds are highly dependent on their molecular structure and environment. For example, some phenylanthracene-substituted furan (B31954) derivatives exhibit emission within the range of 449–513 nm with high quantum yields. researchgate.net In another study, 9,10-disubstituted-2,3,6,7-tetraphenylanthracenes showed emission wavelengths spanning from 410 to 610 nm. rsc.org The introduction of a bromine atom, an electron-withdrawing group, can lead to a blueshift in the emission spectrum, as observed in a 7-bromo-substituted 9-phenyl-9-phosphafluorene oxide derivative which emits at 383 nm. beilstein-journals.org
The fluorescence of this compound is expected to be influenced by the bromine substituent and the carbonyl group. The solvent polarity can also significantly affect the emission wavelength and intensity.
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. Fluorenone-based fluorophores often exhibit significant solvatochromism. epa.govnih.gov
In donor-π-acceptor (D−π–A) type solvatochromic dyes based on a fluorene core, a significant red shift in emission is often observed with increasing solvent polarity. epa.govnih.gov This is attributed to the larger dipole moment of the excited state compared to the ground state. For instance, some π-extended fluorene-based dyes have shown solvatochromic shifts of over 200 nm. nih.govacs.org The fluorescence quantum yield can also be highly dependent on the solvent polarity, often decreasing in more polar solvents. nih.gov
Studies on fluorene analogues of Prodan, a well-known solvatochromic dye, have shown that extending the conjugation by replacing the naphthalene (B1677914) core with fluorene leads to enhanced solvatochromic properties. epa.gov These dyes are sensitive to the local microenvironment, making them useful as fluorescent probes. nih.gov A nucleoside bearing a solvatochromic push-pull fluorene fluorophore demonstrated emission maxima ranging from 421 to 544 nm in different solvents. rsc.org
The presence of the electron-withdrawing carbonyl group and the polarizable bromine atom in this compound suggests that it is likely to exhibit solvatochromic behavior. A systematic study in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic properties.
V. Computational Chemistry and Theoretical Modeling of 9 Bromo 7h Benzo C Fluoren 7 One
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov For 9-Bromo-7H-benzo[c]fluoren-7-one, DFT calculations are instrumental in determining its three-dimensional shape, the distribution of electrons within the molecule, and its reactivity. By solving the Schrödinger equation within the DFT framework, researchers can obtain the optimized molecular geometry and a wealth of electronic data. nih.govnumberanalytics.com Computational analyses for similar complex organic molecules are often performed using functionals like B3LYP or M06 with basis sets such as 6-311+G(d,p), which provide a good balance of accuracy and computational cost. nih.govnih.govresearchgate.net
In its ground state, DFT calculations can predict the most stable conformation of this compound. These calculations optimize the bond lengths, bond angles, and dihedral angles to find the minimum energy structure. For this molecule, the calculations would detail the planarity of the fused aromatic rings and the precise orientation of the bromo and carbonyl groups.
For the study of excited states, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. mdpi.comrsc.org TD-DFT calculations are essential for understanding how the molecule interacts with light. They provide information on the energies of electronic transitions, which correspond to the absorption of photons, moving the molecule from its ground state to various excited states. This is crucial for predicting the molecule's photophysical behavior. mdpi.com
A significant application of theoretical calculations is the prediction of spectroscopic signatures, which can then be compared with experimental data for validation.
UV-Vis Spectra : TD-DFT is widely used to calculate the electronic absorption spectra of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. mdpi.comrsc.org For this compound, these calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding intensities, which are governed by the electronic transitions from the ground state to various excited states. Studies on similar compounds show that functionals like BP86, B3LYP, and PBE0 can predict absorption bands that align well with experimental measurements for BrC aerosols, which include diverse polycyclic aromatics. mdpi.com
Vibrational Spectra (IR & Raman) : DFT calculations can also predict the vibrational frequencies of the molecule. scirp.org These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with peaks in experimental Infrared (IR) and Raman spectra. This correlation aids in the structural elucidation and confirmation of the synthesized compound. nih.gov
| Computational Method | Predicted Property | Relevance to this compound |
|---|---|---|
| DFT (e.g., B3LYP/6-311+G(d,p)) | Optimized Ground State Geometry | Provides precise bond lengths and angles, confirming the planarity and structure. scirp.org |
| DFT (e.g., M06/6-311G(d,p)) | Vibrational Frequencies | Predicts IR and Raman spectra for structural verification. nih.gov |
| TD-DFT | Electronic Transitions (Excited States) | Calculates UV-Vis absorption wavelengths (λmax) to understand photophysical properties. mdpi.com |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com
HOMO & LUMO : The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor (nucleophile). The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor (electrophile). libretexts.org In this compound, the presence of the electron-withdrawing bromine atom and carbonyl group is expected to lower the energy levels of both the HOMO and LUMO compared to the unsubstituted parent compound, benzo[c]fluorene.
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. numberanalytics.comnumberanalytics.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. numberanalytics.com DFT calculations provide precise values for the HOMO and LUMO energies, allowing for the quantification of this gap. This information is vital for applications in materials science, particularly for organic electronics where the energy levels of materials must be carefully tuned. researchgate.net
Quantitative Structure-Property Relationships (QSPR) in Benzo[c]fluorenones
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activity. nih.govnih.gov For a class of compounds like benzo[c]fluorenones, QSPR can be a powerful method for predicting the properties of untested derivatives.
The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (like HOMO/LUMO energies, dipole moment), topological, or geometric. nih.govresearchgate.net Statistical methods, such as partial least squares (PLS) or genetic algorithms, are then used to build a mathematical model that links these descriptors to a specific property (e.g., solubility, toxicity, or receptor binding affinity). researchgate.netresearchgate.net Studies on PAHs have successfully used descriptors like electron affinity, ionization potential, and the HOMO-LUMO gap to model properties relevant to environmental fate and toxicity. nih.govresearchgate.net Such models could be developed for this compound and its analogs to guide the synthesis of new compounds with desired characteristics, minimizing trial-and-error experimentation. researchgate.net
| Step | Description | Example Descriptors/Methods |
|---|---|---|
| 1. Data Set Compilation | Gather a series of benzo[c]fluorenone derivatives with known experimental property values. | A set of substituted fluorenones with measured solubility. |
| 2. Descriptor Calculation | Use computational software to calculate molecular descriptors for each compound. | HOMO/LUMO energies, Dipole Moment, Molecular Volume, Surface Area. researchgate.net |
| 3. Model Development | Apply statistical methods to correlate descriptors with the property of interest. | Partial Least Squares (PLS), Multiple Linear Regression (MLR). researchgate.net |
| 4. Model Validation | Test the model's predictive power using an external set of compounds or cross-validation. | Predicting the solubility of new, unsynthesized benzo[c]fluorenones. |
Aromaticity and Antiaromaticity Assessment in Fused Ring Systems
Aromaticity is a key concept that dictates the stability and reactivity of cyclic, planar, conjugated molecules like this compound. wikipedia.org The benzo[c]fluorene core is a polycyclic aromatic hydrocarbon (PAH). wikipedia.org While Clar's rule provides a qualitative idea of aromaticity based on benzene-like sextets, computational methods offer a quantitative assessment. wikipedia.org
A primary computational tool for this is the Nucleus-Independent Chemical Shift (NICS). acs.org NICS values are calculated at the center of each ring in the fused system. A negative NICS value indicates aromatic character (diatropic ring current), while a positive value indicates antiaromatic character (paratropic ring current). For complex fused systems, calculating NICS at 1 Å above the ring plane (NICS(1)) and focusing on the out-of-plane tensor component (NICS(1)zz) is often recommended to better isolate the contribution from π-electrons. acs.orgwhiterose.ac.uk For this compound, NICS calculations would likely confirm the high aromaticity of the two six-membered rings, while the five-membered ring containing the carbonyl group would exhibit different electronic characteristics. Such analyses provide a detailed picture of the local and global aromaticity within the molecule. ethz.chnih.gov
Molecular Modeling of Intermolecular Interactions (e.g., Halogen Bonds)
The bromine atom in this compound is not just a synthetic handle; it can also participate in specific non-covalent interactions, most notably halogen bonding. A halogen bond (XB) is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. nih.govacs.org
The strength of a halogen bond is influenced by the polarizability of the halogen (I > Br > Cl) and the presence of electron-withdrawing groups on the molecule bearing the halogen. acs.org Computational modeling using DFT or other high-level ab initio methods can be used to study these interactions. chemistryviews.org For this compound, modeling could predict the geometry and strength of halogen bonds formed with Lewis basic sites on other molecules or within its own crystal lattice. These interactions can be highly directional and are comparable in strength to hydrogen bonds, playing a crucial role in crystal engineering, supramolecular self-assembly, and ligand-protein binding in drug design. chemistryviews.orgnih.gov Studies have shown that halogen bonds can also form with π-systems, where the entire face of an aromatic ring acts as the Lewis base. chemistryviews.org
| Feature | Halogen Bond (C-X···Y) | Hydrogen Bond (D-H···A) |
|---|---|---|
| Donor | Polarized Halogen Atom (X = Cl, Br, I) | H-atom bonded to an electronegative atom (D) |
| Acceptor | Lewis Base / Nucleophile (Y) | Lewis Base / Nucleophile (A) |
| Nature | Primarily electrostatic (σ-hole), dispersion, and charge transfer. acs.orgnih.gov | Primarily electrostatic, with covalent character. |
| Directionality | Highly directional (angle C-X···Y ≈ 180°). acs.org | Highly directional (angle D-H···A ≈ 180°). |
Q & A
Q. Methodological Answer :
- ¹H NMR : Key peaks include aromatic protons (δ 7.39–7.55 ppm, multiplet) and downfield shifts due to electron-withdrawing ketone and bromine groups .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 296 (M⁺) and fragment ions (e.g., m/z 272/274 corresponding to Br loss) .
- IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1700 cm⁻¹ and C-Br vibrations near 550–600 cm⁻¹ .
Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer :
The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. For example:
- Suzuki Coupling : React with aryl boronic acids using Pd(PPh₃)₄ as a catalyst in THF/H₂O (3:1) at 80°C for 12 hours .
- Mechanistic Insight : The electron-withdrawing ketone group meta to Br enhances electrophilicity, accelerating oxidative addition in Pd-mediated reactions .
Data Table :
| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | THF/H₂O | 75–85 | |
| Ullmann | CuI | DMF | 60–70 |
Advanced: How can computational modeling predict the electronic properties of this compound?
Q. Methodological Answer :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311G(d,p) basis set to calculate HOMO-LUMO gaps. The ketone group reduces HOMO energy (-5.8 eV), enhancing electron affinity .
- NIST Data Validation : Cross-reference computed spectra (IR, UV-Vis) with experimental NIST Chemistry WebBook entries to validate accuracy .
Advanced: How should researchers address contradictions in reported melting points or spectral data?
Q. Methodological Answer :
- Triangulation : Compare data from multiple sources (e.g., NIST, peer-reviewed syntheses) to identify outliers .
- Experimental Replication : Reproduce synthesis under standardized conditions (e.g., 98% purity via recrystallization ).
- Error Analysis : Consider solvent polarity in NMR (e.g., CDCl₃ vs. DMSO-d₆) or impurities affecting melting points .
Advanced: What frameworks ensure rigorous experimental design for studying derivatives of this compound?
Methodological Answer :
Apply the FINER criteria (Feasible, Novel, Ethical, Relevant):
- Feasibility : Use micro-scale reactions (≤100 mg starting material) to conserve resources .
- Novelty : Target unexplored substituents (e.g., amino or nitroxide groups) for biological activity studies .
- Data Integrity : Employ member checking (participant validation of results) and triangulation (multiple data sources) to enhance credibility .
Advanced: How to handle air/moisture sensitivity during reactions involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
